

In Vivo Efficacy of ASTX029: A Comparative Analysis Against Existing Standards of Care

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Cambridge, MA – November 25, 2025 – This guide provides a detailed comparison of the in vivo efficacy of the novel ERK1/2 inhibitor, **ASTX029**, against the current standard of care treatments for specific MAPK pathway-altered solid tumors and acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform ongoing and future research.

ASTX029 is a potent and selective dual-mechanism ERK inhibitor that uniquely inhibits both the catalytic activity of ERK and its phosphorylation by MEK.[1][2] This dual action has shown significant antitumor activity in various preclinical models, particularly in cancers with activating mutations in the MAPK pathway, such as BRAF and RAS mutations.[1][2]

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of **ASTX029** in comparison to standard of care therapies in relevant preclinical xenograft models.



Colorectal Cancer (BRAF V600E)			
Treatment	Xenograft Model	Dosage	Efficacy
ASTX029	Colo205	75 mg/kg, oral, daily	Tumor regressions observed.[3]
Encorafenib + Cetuximab	HT29	Encorafenib: Not specified; Cetuximab: Not specified	Superior to either agent alone.
Melanoma (BRAF V600E)			
Treatment	Xenograft Model	Dosage	Efficacy
ASTX029	A375	75 mg/kg, oral, daily	Tumor regressions observed.
Dabrafenib + Trametinib	A375P	Dabrafenib: 10 mg/kg and 100 mg/kg; Trametinib: Not specified	1 complete and 2 partial regressions at 10 mg/kg; 4 complete and 2 partial regressions at 100 mg/kg (out of 8 mice per group).



Non-Small Cell Lung Cancer (KRAS mutant)			
Treatment	Xenograft Model	Dosage	Efficacy
ASTX029	Calu-6	Not specified	Tumor regressions observed.
Sotorasib	Not specified	200 mg/kg	Near-complete inhibition of ERK phosphorylation leading to durable anti-tumor responses in 8 out of 10 mice.
Acute Myeloid Leukemia (AML)			
Treatment	Xenograft Model	Dosage	Efficacy
ASTX029	Not yet reported	Not applicable	Not applicable
Cytarabine + Venetoclax	MOLM13	Cytarabine: Not specified; Venetoclax: 100 mg/kg, oral, daily	Enhanced tumor growth inhibition compared to single agents.

Experimental Protocols ASTX029 In Vivo Studies

- Animal Models: Male BALB/c nude or CB17 SCID mice were used for xenograft studies.
- Cell Line Implantation:
 - \circ Colo205 (colorectal), A375 (melanoma), and Calu-6 (NSCLC): 5 x 10^6 cells were subcutaneously injected in 100 μL of serum-free medium, with or without Matrigel.



- Treatment: ASTX029 was administered orally. Dosing was initiated when tumors reached a specified volume.
- Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition and regression.

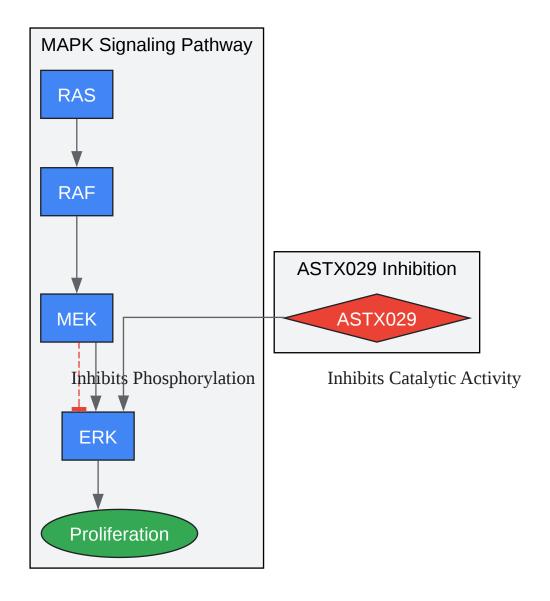
Standard of Care In Vivo Studies

- Encorafenib + Cetuximab (Colorectal Cancer):
 - Animal Models: Nude mice were used for HT29 xenografts.
 - Treatment: Mice were treated for 6 weeks with various combinations of encorafenib, cetuximab, and FOLFOX or FOLFIRI chemotherapy regimens.
- Dabrafenib + Trametinib (Melanoma):
 - Animal Models: Mice bearing A375P tumor xenografts were used.
 - Treatment: Dabrafenib was administered orally once daily at 30 mg/kg for 14 days.
- Sotorasib (NSCLC):
 - Animal Models: Preclinical studies utilized mouse models bearing KRAS p.G12C tumors.
 - Treatment: Sotorasib was administered to evaluate its effect on tumor growth and ERK phosphorylation.
- Cytarabine + Venetoclax (AML):
 - Animal Models: NOD-SCID mice were used for the MOLM13 xenograft model.
 - Treatment: Venetoclax was administered by oral gavage once a day at a dose of 100 mg/kg.

Visualizing Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

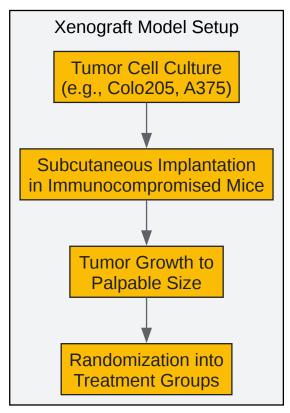


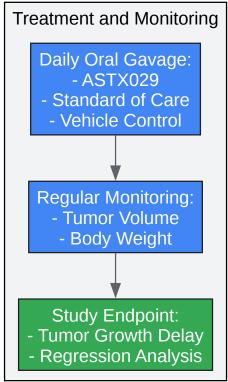


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Caption: ASTX029 dual mechanism of action on the MAPK pathway.







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